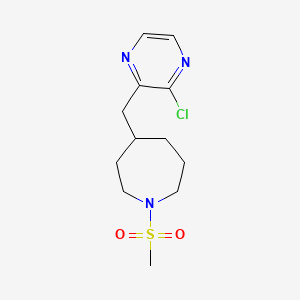

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane

Descripción

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a methylsulfonyl group at position 1 and a 3-chloropyrazine-methyl moiety at position 2. This compound has drawn interest in drug discovery for its structural uniqueness, though specific therapeutic applications remain under investigation.

Propiedades

IUPAC Name |

4-[(3-chloropyrazin-2-yl)methyl]-1-methylsulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-7-2-3-10(4-8-16)9-11-12(13)15-6-5-14-11/h5-6,10H,2-4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICWTSQMZHPEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(CC1)CC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-chloro-2-pyrazinecarboxaldehyde with an appropriate azepane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF). The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Análisis De Reacciones Químicas

Types of Reactions

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, can be used for oxidation reactions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane has several applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a pharmacophore.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

discusses 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam), a benzodiazepine derivative unrelated to the target compound in structure or function . Benzodiazepines typically feature a fused benzene-diazepine ring system with anxiolytic or sedative properties, whereas the target compound’s azepane-sulfonyl-pyrazine scaffold suggests distinct physicochemical and pharmacological profiles.

Key Limitations in Comparison:

Structural Differences : The azepane ring in the target compound lacks the aromatic fusion seen in benzodiazepines, likely altering receptor binding and metabolic pathways.

Functional Groups : The methylsulfonyl group in the target compound may confer higher polarity compared to the nitro group in Methylclonazepam, impacting bioavailability.

Actividad Biológica

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a chlorinated pyrazine ring and a methanesulfonyl group, suggests potential biological activities worth exploring. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2O2S. The compound features an azepane ring, which is a seven-membered saturated ring containing nitrogen, and a pyrazine moiety substituted with chlorine.

Synthesis

The synthesis of this compound typically involves several steps, beginning with commercially available precursors. A common synthetic route includes the reaction of 3-chloro-2-pyrazinecarboxaldehyde with an azepane derivative under basic conditions, followed by treatment with methanesulfonyl chloride to introduce the sulfonyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate the activity of enzymes or receptors, leading to various pharmacological effects. While detailed mechanisms remain under investigation, preliminary studies suggest potential inhibition of certain kinases and modulation of neurotransmitter receptor activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds in the same class. For instance, derivatives have shown efficacy against various bacterial pathogens, suggesting that this compound may possess similar properties. In vitro tests indicated significant activity against strains like Xanthomonas axonopodis and Ralstonia solanacearum .

| Compound | Pathogen | Activity |

|---|---|---|

| 4-Azepane Derivative | Xanthomonas axonopodis | Effective |

| 4-Azepane Derivative | Ralstonia solanacearum | Effective |

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research into similar azepane derivatives has indicated that they may inhibit tumor growth by targeting specific cancer cell pathways. Studies have shown that modifications in the pyrazine ring can enhance cytotoxicity against various cancer cell lines.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is ongoing research into the neuropharmacological effects of this compound. Initial findings indicate that it may interact with serotonin and dopamine receptors, potentially influencing mood and behavior.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using standard agar diffusion methods.

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that azepane derivatives could induce apoptosis in malignant cells through activation of caspase pathways. The study highlighted the importance of the substituent groups in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.